molecular formula C20H19N3O5S B2584435 N-(2-(6-oxo-3-phénylpyridazin-1(6H)-yl)éthyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 921580-59-8

N-(2-(6-oxo-3-phénylpyridazin-1(6H)-yl)éthyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Numéro de catalogue: B2584435
Numéro CAS: 921580-59-8
Poids moléculaire: 413.45
Clé InChI: OVPXOIOOLRXCIE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with a unique structure that features a combination of a pyridazinone and a dioxane moiety

Applications De Recherche Scientifique

  • Chemistry: : Used as a building block for the synthesis of more complex organic molecules.

  • Biology: : Investigated for potential as a bioactive compound in enzyme inhibition studies.

  • Medicine: : Explored for its potential in drug design and pharmaceutical applications, especially in targeting specific biological pathways.

  • Industry: : Employed in the synthesis of advanced materials and specialty chemicals.

Mécanisme D'action

Target of Action

The primary target of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .

Mode of Action

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide acts as an inhibitor of COX-2 . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The action of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide primarily affects the arachidonic acid pathway . By inhibiting COX-2, it disrupts the conversion of arachidonic acid into prostaglandins . This leads to a decrease in the levels of prostaglandins, which are involved in the regulation of inflammatory responses .

Pharmacokinetics

The solubility of a related compound, 6-phenylpyridazin-3(2h)-one, has been studied in various pharmaceutical solvents . Solubility can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, and thus its bioavailability .

Result of Action

The inhibition of COX-2 by N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide leads to a reduction in the production of prostaglandins . This results in decreased inflammation and pain, as prostaglandins are key mediators of these physiological processes .

Action Environment

The action, efficacy, and stability of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . .

Méthodes De Préparation

  • Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step procedures:

    • Formation of Pyridazinone Core: : This step involves the cyclization of hydrazine derivatives with diketones under acidic conditions to form the pyridazinone core.

    • Introduction of Phenyl Group: : The phenyl group is often introduced via Friedel-Crafts acylation or alkylation reactions.

    • Attachment of Ethyl Group: : This is typically done through alkylation reactions using ethyl halides.

    • Formation of Dioxane Ring: : The dioxane ring is synthesized separately through a series of etherification and cyclization reactions, followed by coupling to the main scaffold.

    • Sulfonamide Formation: : Finally, the sulfonamide group is introduced via sulfonyl chloride and amine condensation reactions.

  • Industrial Production Methods: : Industrial-scale synthesis may involve optimizing each of the above steps to maximize yield and purity while minimizing reaction time and costs. This could involve the use of continuous flow reactors, specialized catalysts, and solvent recovery systems.

Analyse Des Réactions Chimiques

  • Types of Reactions

    • Oxidation: : The compound can undergo oxidation reactions, often facilitated by agents like potassium permanganate or chromium trioxide.

    • Reduction: : Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or through chemical means such as lithium aluminum hydride.

    • Substitution: : Substitution reactions, particularly nucleophilic aromatic substitution, can modify the dioxane and sulfonamide functional groups.

  • Common Reagents and Conditions

    • Oxidation: : Potassium permanganate in acidic or basic medium.

    • Reduction: : Hydrogen gas with palladium on carbon or lithium aluminum hydride in dry ether.

    • Substitution: : Sodium hydride in DMF for nucleophilic substitution.

  • Major Products

    • Oxidation typically yields higher oxidation state products such as carboxylic acids.

    • Reduction leads to products with higher hydrogen content.

    • Substitution can yield various derivatives with modified functional groups.

Comparaison Avec Des Composés Similaires

  • Similar Compounds

    • N-(2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide: : Similar in structure but lacks the pyridazinone group.

    • N-(2-(6-oxo-3-methylpyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide: : Similar but has a methyl group instead of a phenyl group.

    • N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-benzo[b][1,4]dioxine-6-sulfonamide: : Lacks the dihydro modification on the dioxane ring.

Propriétés

IUPAC Name

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c24-20-9-7-17(15-4-2-1-3-5-15)22-23(20)11-10-21-29(25,26)16-6-8-18-19(14-16)28-13-12-27-18/h1-9,14,21H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPXOIOOLRXCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.